molecular formula C24H16F2N4O B11216095 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11216095
M. Wt: 414.4 g/mol
InChI Key: XRTBKCWHMCZXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a fused triazolo-pyrimidine ring system. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This reaction yields the desired compound with excellent yields and involves the formation of multiple bonds in a single step.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be fine-tuned to minimize the formation of by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of fluorinated phenyl groups and a triazolo-pyrimidine ring system. This structural uniqueness contributes to its enhanced stability, bioavailability, and potential for various scientific applications.

Properties

Molecular Formula

C24H16F2N4O

Molecular Weight

414.4 g/mol

IUPAC Name

9-(3-fluorophenyl)-11-(4-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16F2N4O/c25-16-10-8-14(9-11-16)22-20-21(29-24-27-13-28-30(22)24)18-6-1-2-7-19(18)31-23(20)15-4-3-5-17(26)12-15/h1-13,22-23H,(H,27,28,29)

InChI Key

XRTBKCWHMCZXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(O2)C6=CC(=CC=C6)F

Origin of Product

United States

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